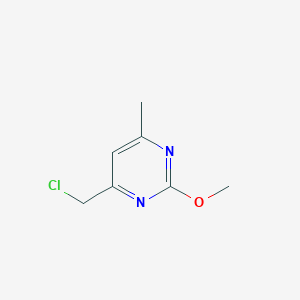

4-(Chloromethyl)-2-methoxy-6-methylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

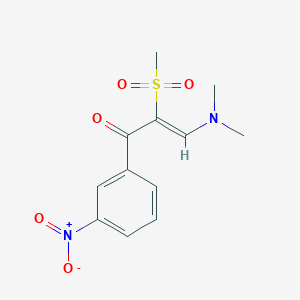

4-(Chloromethyl)-2-methoxy-6-methylpyrimidine is a pyrimidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrimidine ring, which is a six-membered ring made up of carbon and nitrogen atoms. The compound's molecular formula is C8H10ClN3O, and its molecular weight is 199.64 g/mol.

Applications De Recherche Scientifique

Synthesis of Hyper Cross-linked Polymers (HCPs)

This compound can be used in the synthesis of Hyper Cross-linked Polymers (HCPs), a class of porous materials that have been intensively used in recent years . The HCP material is synthesized by Friedel Craft reactions . These polymers have high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .

Water Treatment

HCPs, which can be synthesized using this compound, have applications in water treatment . The high surface area and porosity of these polymers allow for efficient adsorption, making them suitable for water treatment applications .

Gas Storage

The compound can also be used in the synthesis of materials for gas storage . The porous nature of HCPs allows for the storage of gases within the pores, making them useful in applications that require gas storage .

Forensic Science

4-(Chloromethyl)-2-methoxy-6-methylpyrimidine has been utilized in the modification of silica spheres to create sensitive and selective nanoparticle powders for detecting latent fingerprints. This development is significant in forensic science, offering advantages such as simple synthesis, convenient use, and cost-effectiveness.

Sol-Gel Chemistry

The compound plays a role in sol-gel chemistry, particularly in the study of silsesquioxanes, which are siloxane network polymers important for introducing organic functionalities into sol-gel materials. Its ability to form gels in sol-gel processes with various organic groups under different conditions has been systematically examined, indicating its versatility in sol-gel chemistry applications.

Catalysis and Polymerization

In catalysis and polymerization, 4-(Chloromethyl)-2-methoxy-6-methylpyrimidine has been used in the synthesis of heterogeneous complexes for olefin oligomerization. It was combined with β-diimine ligands and anchored to a mesoporous MCM-41 support, showing activity and selectivity in ethylene and propylene oligomerization.

Safety And Hazards

The safety data sheet for a related compound, Benzyl chloride, indicates that it is combustible, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, may cause genetic defects, may cause cancer, and may cause damage to organs .

Orientations Futures

While specific future directions for “4-(Chloromethyl)-2-methoxy-6-methylpyrimidine” are not available, research on related compounds and functional groups is ongoing. For example, hyper cross-linked polymers (HCPs), which are often synthesized by Friedel Craft reactions, have been intensively used in recent years due to their high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendliness, high thermal and chemical stability, light weight and reusability . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .

Propriétés

IUPAC Name |

4-(chloromethyl)-2-methoxy-6-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-5-3-6(4-8)10-7(9-5)11-2/h3H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFRLSKCHPNEOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-methoxy-6-methylpyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2539853.png)

![[4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B2539862.png)

![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2539863.png)

![N-[4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2539864.png)

![methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate](/img/structure/B2539865.png)